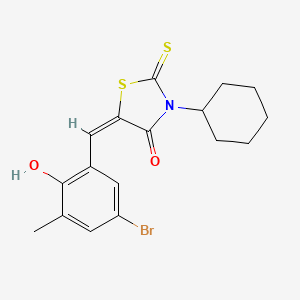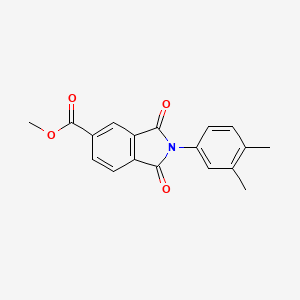![molecular formula C22H23ClN2O3 B11622987 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622987.png)
5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-méthylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one est un composé organique complexe présentant une structure unique qui comprend un groupe chlorophényle, un groupe diméthylaminoéthyle, un groupe hydroxy et un groupe méthylbenzoyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-méthylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one implique généralement plusieurs étapes, notamment la formation de composés intermédiaires. Le processus commence souvent par la préparation de la structure de base du pyrrol-2-one, suivie de l'introduction des groupes chlorophényle, diméthylaminoéthyle, hydroxy et méthylbenzoyle par diverses réactions chimiques. Des conditions de réaction spécifiques, telles que la température, la pression et l'utilisation de catalyseurs, sont soigneusement contrôlées pour garantir l'obtention du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer une synthèse à grande échelle utilisant des équipements automatisés et des conditions de réaction optimisées pour maximiser le rendement et la pureté. Le processus peut inclure des étapes telles que l'extraction par solvant, la cristallisation et la purification pour isoler le produit final.
Analyse Des Réactions Chimiques
Types de réactions
5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-méthylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxy peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle dans la partie méthylbenzoyle peut être réduit en alcool.
Substitution : Le groupe chlorophényle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, l'hydrure de lithium et d'aluminium) et les nucléophiles (par exemple, le méthylate de sodium). Les conditions de réaction telles que la température, le solvant et le pH sont optimisées pour réaliser la transformation souhaitée.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxy peut donner une cétone, tandis que la réduction du groupe carbonyle peut produire un alcool.
Applications De Recherche Scientifique
5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-méthylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one a une large gamme d'applications en recherche scientifique :
Chimie : Il est utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut être étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : La recherche peut explorer son potentiel en tant qu'agent thérapeutique ou son rôle dans le développement de médicaments.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme précurseur dans les processus de fabrication chimique.
Mécanisme d'action
Le mécanisme d'action de 5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-méthylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent du contexte spécifique de son utilisation et du système biologique étudié.
Mécanisme D'action
The mechanism of action of 5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-(4-chlorophényl)-4-(4-méthylbenzoyl)oxolane-2,3-dione
- 5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-méthylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Unicité
Comparé à des composés similaires, 5-(4-chlorophényl)-1-[2-(diméthylamino)éthyl]-3-hydroxy-4-(4-méthylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C22H23ClN2O3 |
|---|---|
Poids moléculaire |
398.9 g/mol |
Nom IUPAC |
(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23ClN2O3/c1-14-4-6-16(7-5-14)20(26)18-19(15-8-10-17(23)11-9-15)25(13-12-24(2)3)22(28)21(18)27/h4-11,19,26H,12-13H2,1-3H3/b20-18+ |
Clé InChI |
FXOWEBIYZDYCTR-CZIZESTLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)/O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622906.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-5-(4-chlorobenzoyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one](/img/structure/B11622911.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622919.png)
![2-Ethyl-3-methyl-1-{4-[2-(4-methylphenoxy)ethyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11622923.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11622934.png)

![1-[6-(Azepan-1-yl)-5-nitropyrimidin-4-yl]azepane](/img/structure/B11622952.png)
![ethyl (3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B11622955.png)
![(5E)-5-(4-tert-butylbenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622961.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11622962.png)
![(5Z)-3-butyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11622965.png)
![Dimethyl 2,2'-[(1,6-dioxohexane-1,6-diyl)diimino]bis(4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)](/img/structure/B11622978.png)

